molecular formula C23H20N4O3 B160856 Aurora Kinase Inhibitor II CAS No. 331770-21-9

Aurora Kinase Inhibitor II

カタログ番号: B160856
CAS番号: 331770-21-9
分子量: 400.4 g/mol
InChIキー: IMYVCWQAHSYYOO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Aurora Kinase Inhibitor II (Catalog #sc-203827) is a potent, ATP-competitive inhibitor targeting Aurora A (ARK-1) and Aurora B (ARK-2) kinases, with IC50 values of 310 nM and 240 nM, respectively . This anilinoquinazoline derivative exhibits cell permeability and selectively disrupts mitotic progression by inhibiting Aurora kinase activity, making it a critical tool for studying cell cycle regulation and cancer biology . Its selectivity and ability to induce polyploidy in cells (e.g., MCF7 breast cancer cells) highlight its utility in preclinical research .

準備方法

合成経路と反応条件: オーロラキナーゼ阻害剤IIの合成は、通常、多段階の有機合成を伴います。 . 温度、溶媒、触媒などの特定の反応条件は、高収率と純度を達成するために最適化されます。

工業的製造方法: オーロラキナーゼ阻害剤IIの工業的製造は、ラボでの合成プロセスをスケールアップする必要があります。 これには、大規模生産のための反応条件の最適化、品質の安定性の確保、結晶化やクロマトグラフィーなどの精製技術の実施が含まれます .

化学反応の分析

反応の種類: オーロラキナーゼ阻害剤IIは、以下を含む様々な化学反応を受けます。

一般的な試薬と条件:

主要な生成物: これらの反応によって形成される主要な生成物は、関与する特定の官能基によって異なります。 例えば、酸化はケトンまたはアルコールを生成する可能性があり、置換反応は生物学的活性を変化させた様々な誘導体を生成する可能性があります .

4. 科学研究への応用

オーロラキナーゼ阻害剤IIは、科学研究において幅広い応用範囲を持っています。

科学的研究の応用

Aurora kinase inhibitor II has a wide range of applications in scientific research:

類似化合物との比較

Comparative Analysis with Similar Aurora Kinase Inhibitors

Table 1: Key Aurora Kinase Inhibitors and Their Properties

Compound Name Chemical Class Aurora A IC50 (nM) Aurora B IC50 (nM) Selectivity Profile Clinical/Preclinical Status
Aurora Kinase Inhibitor II Anilinoquinazoline 310 240 Moderate selectivity for Aurora B Preclinical research tool
Danusertib (PHA-739358) Pyrrolopyrazole 13 79 Broad-spectrum (Aurora A/B, ABL, RET, TRK) Phase II (discontinued)
Alisertib (MLN8237) Benzazepine 1.2 396 Aurora A-specific Phase III (terminated)
SAR156497 Aminopyrimidine 0.5 5.2 High selectivity for Aurora A/B Preclinical
VX-680 (Tozasertib) Quinazoline 0.6 18 Pan-Aurora, FLT3, JAK2 Phase II (halted)
PHA-680632 Pyrimidine-aminopyrazole 27 135 PAK1/Aurora cross-inhibition Preclinical

Data compiled from

Selectivity and Mechanism

  • Its ATP-competitive binding disrupts Aurora B’s role in cytokinesis, leading to polyploidy .
  • Danusertib: Inhibits Aurora A/B and off-target kinases (ABL, RET), limiting clinical utility due to toxicity . Notably, it exhibits anti-parasitic activity against Trypanosoma brucei by targeting TbAUK1 (IC50 < 500 nM) .
  • Alisertib : Aurora A-specific (IC50 = 1.2 nM) with minimal Aurora B inhibition. Phase III trials in PTCL showed 33% ORR but failed to outperform comparators (e.g., pralatrexate) .
  • SAR156497 : Exceptional selectivity (Aurora A IC50 = 0.5 nM) via hydrogen bonding with Thr-406 in PAK1, a strategy proposed for kinase-specific targeting .

Structural and Pharmacological Insights

  • Pyrazole-Based Inhibitors : Compounds with pyrazole cores (e.g., Binucleine 2) show isoform specificity; substituents at the phenyl ring modulate Aurora B inhibition (IC50 range: 50–500 nM) .
  • Imidazo-Pyrazine Derivatives : Optimized for solubility and potency (e.g., compound 12k ), achieving IC50 < 10 nM and improved bioavailability .
  • Aminopyrimidines: SAR156497 leverages polar interactions with pre-DFG residues (e.g., Thr-406) to enhance selectivity, a strategy applicable to other kinases .

Research Findings and Clinical Implications

Key Advantages of this compound

  • Tool Compound : Ideal for mechanistic studies due to well-characterized activity and cell permeability .
  • Polyploidy Induction : Used to model mitotic defects in cancer cells, aiding drug resistance studies .

Limitations of Current Inhibitors

  • Off-Target Toxicity: Danusertib and VX-680 inhibit non-Aurora kinases (e.g., ABL, JAK2), contributing to clinical attrition .
  • Clinical Failures : Alisertib’s phase III termination underscores challenges in achieving efficacy without combinatorial strategies .

生物活性

Aurora Kinase Inhibitor II (AKI II), also known by its chemical identifier CAS 331770-21-9, is a small molecule that targets Aurora kinases, specifically Aurora A and B. These kinases play crucial roles in cell cycle regulation, particularly during mitosis. The inhibition of these kinases has been associated with significant therapeutic potential in cancer treatment, as their dysregulation is often linked to tumorigenesis.

Aurora kinases are serine/threonine kinases that are essential for proper mitotic spindle function and chromosome segregation. AKI II inhibits the phosphorylation activity of these kinases, disrupting normal cell cycle progression. The biological activity of AKI II is primarily characterized by its ability to induce cell cycle arrest and apoptosis in cancer cells.

  • Inhibition of Aurora Kinase Activity : AKI II selectively inhibits Aurora A and B kinases, leading to:
    • Disruption of spindle assembly.
    • Impaired chromosome alignment.
    • Induction of apoptosis through activation of the p53 pathway and other apoptotic signals.
  • Impact on Cancer Cell Lines : Studies have shown that AKI II effectively reduces cell viability in various cancer cell lines, including breast cancer (MCF-7) and others, by interfering with mitotic processes.

Clinical Studies

Several clinical trials have explored the efficacy of Aurora kinase inhibitors, including AKI II. Below is a summary of key findings from notable studies:

Study Drug Phase Target Population Key Findings
AT9283Phase IChildren with solid tumorsDemonstrated manageable toxicity; pharmacodynamic activity confirmed via histone H3 phosphorylation inhibition.
Alisertib (MLN8237)Phase IIProstate cancer patientsShowed a 27% overall response rate; significant stabilization in aggressive disease settings.
CYC116Phase IVarious tumorsInhibited Aurora A, B, C with IC50 values of 44, 19, 65 nM respectively; showed potential against VEGFR2.

In Vitro Studies

In vitro studies have provided insights into the molecular mechanisms by which AKI II exerts its effects:

  • Cell Cycle Arrest : Treatment with AKI II leads to G2/M phase arrest in cancerous cells due to disrupted spindle dynamics.
  • Apoptosis Induction : Enhanced apoptosis has been observed in treated cells, correlating with increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins such as survivin.

Case Studies

  • Breast Cancer (MCF-7) : In a study investigating the effects of AKI II on MCF-7 cells, it was found that treatment led to significant reductions in cell proliferation and increased apoptosis rates compared to untreated controls. The study highlighted the drug's potential as a therapeutic agent against breast cancer.
  • Neuroblastoma : A pediatric study reported the efficacy of AKI II in inhibiting MYCN protein stability, which is critical for neuroblastoma pathology. The inhibitor induced cell death in MYCN-amplified neuroblastoma cell lines, suggesting its potential use in high-risk pediatric cancers.

Q & A

Basic Research Questions

Q. What experimental assays are commonly used to evaluate the efficacy of Aurora Kinase Inhibitor II in cancer cell lines?

Methodological Answer: Standard assays include:

  • Kinase activity assays (e.g., HTRF or radiometric assays) to measure direct inhibition of Aurora A/B kinase activity .
  • Western blotting to assess downstream biomarkers (e.g., phosphorylation of histone H3 at Ser10 for Aurora B inhibition) .
  • Cell proliferation/viability assays (e.g., MTT or colony formation) to determine IC50 values in cancer cell lines .
  • Matrigel invasion and scratch migration assays to evaluate anti-metastatic effects .
  • Flow cytometry to monitor cell cycle arrest (e.g., polyploidy due to Aurora B inhibition) .

Q. How can researchers validate the specificity of this compound for Aurora A vs. Aurora B isoforms?

Methodological Answer:

  • Use isoform-selective kinase profiling panels to compare inhibition across >100 kinases .
  • Perform X-ray crystallography or molecular docking studies to analyze binding interactions with Aurora A/B ATP-binding pockets .
  • Combine genetic knockdown (siRNA/shRNA) of Aurora A or B with inhibitor treatment to observe phenotypic differences (e.g., mitotic defects vs. polyploidy) .

Q. What are the recommended controls for in vitro studies using this compound?

Methodological Answer:

  • Include vehicle controls (e.g., DMSO) to rule out solvent effects.
  • Use positive controls (e.g., VX-680 or AZD1152) with well-characterized Aurora kinase inhibition profiles .
  • Validate target engagement via phospho-specific antibodies (e.g., pHH3 for Aurora B activity) .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions between in vitro potency and in vivo efficacy of this compound?

Methodological Answer:

  • Assess pharmacokinetic/pharmacodynamic (PK/PD) parameters (e.g., plasma half-life, tissue distribution) using LC-MS/MS or radiolabeled compounds .
  • Test in orthotopic tumor models instead of subcutaneous xenografts to better mimic tumor microenvironments .
  • Evaluate combination therapies (e.g., with taxanes or PARP inhibitors) to address compensatory signaling pathways .

Q. What strategies can mitigate off-target effects of this compound in preclinical models?

Methodological Answer:

  • Perform transcriptomic/proteomic profiling (RNA-seq, mass spectrometry) to identify unintended pathway activation .
  • Use CRISPR-Cas9-engineered cell lines to knockout suspected off-target kinases (e.g., CDKs) and assess rescue effects .
  • Optimize dosing schedules (e.g., intermittent dosing) to reduce toxicity while maintaining efficacy .

Q. How can researchers determine the optimal therapeutic window for this compound in heterogeneous tumor populations?

Methodological Answer:

  • Conduct single-cell RNA sequencing to identify subpopulations with Aurora kinase dependency .
  • Use patient-derived organoids (PDOs) or 3D spheroid models to test inhibitor sensitivity across tumor subtypes .
  • Integrate biomarker analysis (e.g., Aurora B overexpression in HCC grade II/III tissues) to stratify responders .

Q. What computational tools are recommended for structure-activity relationship (SAR) optimization of this compound analogs?

Methodological Answer:

  • Employ molecular dynamics simulations to predict binding stability and resistance mutations (e.g., gatekeeper mutations) .
  • Use QSAR models to prioritize analogs with improved selectivity and solubility .
  • Validate predictions with fragment-based screening and co-crystallization of inhibitor-enzyme complexes .

Q. Data Analysis & Interpretation

Q. How should conflicting IC50 values for this compound across studies be addressed?

Methodological Answer:

  • Standardize assay conditions (e.g., ATP concentration, incubation time) to minimize variability .
  • Cross-validate results using orthogonal assays (e.g., biochemical vs. cellular assays) .
  • Report Hill slopes and curve-fitting methods (e.g., nonlinear regression) to ensure accurate IC50 calculations .

特性

IUPAC Name

N-[4-[(6,7-dimethoxyquinazolin-4-yl)amino]phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O3/c1-29-20-12-18-19(13-21(20)30-2)24-14-25-22(18)26-16-8-10-17(11-9-16)27-23(28)15-6-4-3-5-7-15/h3-14H,1-2H3,(H,27,28)(H,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMYVCWQAHSYYOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00425012
Record name Aurora Kinase Inhibitor II
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00425012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

331770-21-9
Record name Aurora kinase inhibitor II
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0331770219
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aurora Kinase Inhibitor II
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00425012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AURORA KINASE INHIBITOR II
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57YX8GY957
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Aurora Kinase Inhibitor II
Reactant of Route 2
Reactant of Route 2
Aurora Kinase Inhibitor II
Reactant of Route 3
Reactant of Route 3
Aurora Kinase Inhibitor II
Reactant of Route 4
Reactant of Route 4
Aurora Kinase Inhibitor II
Reactant of Route 5
Reactant of Route 5
Aurora Kinase Inhibitor II
Reactant of Route 6
Reactant of Route 6
Aurora Kinase Inhibitor II

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。